N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has been studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized using ammonium acetate to yield the quinazoline core . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-4-phenylquinazolin-2-amine include:
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: Known for its potent anticancer activity.
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Studied for its potential as an antiviral agent.
2-chloro-N-(2-chlorophenyl)nicotinamide: Investigated for its antibacterial properties.
Uniqueness
This compound stands out due to its unique combination of a quinazoline core with a 2-chlorophenyl and phenyl substituent. This structural arrangement contributes to its distinct pharmacological profile and its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZLCZLIHIAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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